

Spectroscopic and Synthetic Profile of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Cyclooctane-1,5-dicarboxylic acid

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Abstract

Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its conformationally complex eight-membered ring and the presence of two carboxylic acid functional groups.[1] These features allow for a variety of chemical modifications and applications, including its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1] This technical guide provides a summary of the available spectroscopic data for **cyclooctane-1,5-dicarboxylic acid**, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, a plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is detailed.

Molecular and Spectroscopic Data

The molecular formula for **cyclooctane-1,5-dicarboxylic acid** is $C_{10}H_{16}O_4$, with a molecular weight of approximately 200.23 g/mol and an exact mass of 200.10485899 Da.[2][3][4] Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of **cyclooctane-1,5-dicarboxylic acid**.^[2] The ¹H and ¹³C NMR spectra provide insights into the molecular symmetry and the arrangement of the carboxylic acid groups.^[2] The stereochemical relationship (cis or trans) of the two carboxylic acid groups will significantly influence the number of distinct signals in the NMR spectra.^[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Signal Type	Expected Chemical Shift (ppm)	Notes
Carboxylic Acid (R-COOH)	10.0 - 13.0	Broad singlet; position is dependent on concentration and solvent. ^[2]
Ring Protons (-CH-)	1.5 - 2.5	Complex multiplet patterns due to overlapping signals and multiple conformations. ^[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Signal Type	Expected Chemical Shift (ppm)	Notes
Carbonyl (C=O)	170 - 185	
Ring Carbons (-CH-)	25 - 45	Carbons to which the carboxylic acid groups are attached will be at the lower end of this range. ^[2]
Other Ring Carbons (-CH ₂ -)	20 - 35	

Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and the specific isomer (cis/trans).^[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the carboxylic acid functional groups.[2]

Table 3: Characteristic FT-IR Absorption Frequencies

Vibrational Mode	Functional Group	Expected Frequency Range (cm ⁻¹)	Intensity
O-H Stretch	Carboxylic Acid	2500 - 3300	Broad, Strong[2]
C-H Stretch	Alkane	2850 - 3000	Medium to Strong[2]
C=O Stretch	Carboxylic Acid	1690 - 1760	Strong[5]
C-O Stretch	Carboxylic Acid	1210 - 1320	Medium[5]
O-H Bend	Carboxylic Acid	1395 - 1440	Medium[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule.[2]

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Weight	200.23 g/mol [2][3][4]
Exact Mass	200.10485899 Da[2][3][4]
Expected Molecular Ion Peak ([M] ⁺)	m/z 200.1049

Experimental Protocols

The synthesis of **cyclooctane-1,5-dicarboxylic acid** can be achieved through the oxidative cleavage of a suitable precursor, such as 1,5-cyclooctadiene. The following is a plausible experimental protocol for its synthesis and characterization.

Synthesis of Cyclooctane-1,5-dicarboxylic Acid

This procedure is based on the general principle of oxidative cleavage of alkenes to carboxylic acids.

Materials:

- 1,5-Cyclooctadiene
- Potassium permanganate (KMnO_4) or Ozone (O_3)
- Sodium hydroxide (NaOH) or other suitable base
- Hydrochloric acid (HCl)
- Suitable organic solvent (e.g., acetone, dichloromethane)
- Water
- Sodium bisulfite (NaHSO_3) (for quenching permanganate)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4) for drying

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-cyclooctadiene in a suitable solvent.
- Oxidation:
 - Using KMnO_4 : Slowly add an aqueous solution of potassium permanganate to the stirred solution of 1,5-cyclooctadiene. The reaction is exothermic and should be cooled in an ice bath. The disappearance of the purple permanganate color indicates the progress of the reaction.
 - Using O_3 (Ozonolysis): Bubble ozone gas through a solution of 1,5-cyclooctadiene in a suitable solvent at low temperature (e.g., $-78\text{ }^\circ\text{C}$) until the solution turns blue. Follow by oxidative workup (e.g., with hydrogen peroxide).

- Workup:
 - For KMnO_4 : After the reaction is complete, quench any excess permanganate with sodium bisulfite until the brown manganese dioxide precipitate dissolves. Acidify the mixture with hydrochloric acid.
 - For Ozonolysis: After the ozonolysis is complete, perform an oxidative workup.
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

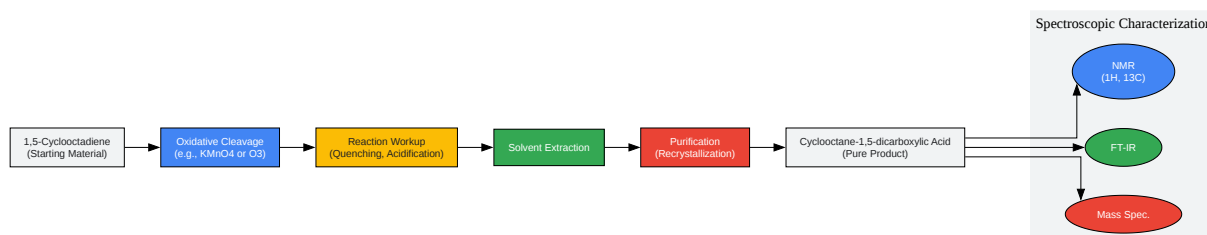
- Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.
- Record the IR spectrum using an FT-IR spectrometer over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands for the carboxylic acid and alkane functional groups.

Mass Spectrometry:

- Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
- Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **cyclooctane-1,5-dicarboxylic acid**.



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References

- 1. Cas 3724-64-9,cyclooctane-1,5-dicarboxylic acid | lookchem [lookchem.com]
- 2. Cyclooctane-1,5-dicarboxylic Acid|CAS 3724-64-9 [benchchem.com]
- 3. Cyclooctane-1,5-dicarboxylic acid | C10H16O4 | CID 273850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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